8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine
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Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is a complex organic compound that features a boron-containing dioxaborolane ring attached to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine typically involves the borylation of isoquinoline derivatives. One common method includes the use of pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dioxane or tetrahydrofuran. The reaction conditions usually involve moderate temperatures and the exclusion of moisture to prevent hydrolysis of the boron-containing intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Borylation: Pinacolborane, palladium catalysts, inert atmosphere.
Hydroboration: Pinacolborane, transition metal catalysts, inert atmosphere.
Coupling Reactions: Aryl iodides, copper catalysts, inert atmosphere.
Major Products Formed
Borylation: Pinacol benzyl boronate.
Hydroboration: Chiral allenyl boronates.
Coupling Reactions: Aryl boronates.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-boron bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the isoquinoline moiety, which can stabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents that affect its reactivity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with similar boron-containing functionality.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine is unique due to the presence of the isoquinoline moiety, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C15H19BN2O2 |
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Molecular Weight |
270.14 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-10-8-13(17)18-9-11(10)12/h5-9H,1-4H3,(H2,17,18) |
InChI Key |
XMMOGVBDXLZHIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)N |
Origin of Product |
United States |
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